molecular formula C9H10O2 B14345275 Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate CAS No. 97580-83-1

Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate

Cat. No.: B14345275
CAS No.: 97580-83-1
M. Wt: 150.17 g/mol
InChI Key: UPFUWFOIAGXIBP-UHFFFAOYSA-N
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Description

Methyl spiro[24]hepta-4,6-diene-1-carboxylate is a chemical compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound has a spiro[24]hepta-4,6-diene core with a methyl ester functional group attached to the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[2.4]hepta-4,6-diene-1-carboxylate typically involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction forms the spiro[2.4]hepta-4,6-diene core, which is then esterified with methanol to produce the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative starting materials such as 1,2-dichloroethane or ethylene glycol bis(benzenesulfonate) can be employed to reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl spiro[2.4]hepta-4,6-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure imparts unique electronic properties, allowing it to participate in various chemical reactions. The ester functional group can undergo hydrolysis, releasing the active spiro compound, which can then interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]hepta-4,6-diene: The parent compound without the ester functional group.

    Spiro[2.4]hepta-4,6-diene-1-carboxylic acid: The carboxylic acid derivative.

    Spiro[2.4]hepta-4,6-diene-1-methanol: The alcohol derivative.

Uniqueness

Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

CAS No.

97580-83-1

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

methyl spiro[2.4]hepta-4,6-diene-2-carboxylate

InChI

InChI=1S/C9H10O2/c1-11-8(10)7-6-9(7)4-2-3-5-9/h2-5,7H,6H2,1H3

InChI Key

UPFUWFOIAGXIBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12C=CC=C2

Origin of Product

United States

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